

An In-depth Technical Guide to the Chemical Structure and Properties of Isoxathion

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Compound of Interest

Compound Name: *Isoxathion*

Cat. No.: B1672642

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Abstract

Isoxathion, a member of the organothiophosphate class of insecticides, has been utilized in agriculture for the control of a variety of insect pests. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mode of action, metabolism, and toxicological profile of **Isoxathion**. Detailed analytical and synthetic methodologies are also presented to support further research and development. All quantitative data have been summarized in structured tables for ease of reference, and key pathways and workflows are visualized using diagrams.

Chemical Identity and Structure

Isoxathion is chemically identified as O,O-Diethyl O-(5-phenyl-1,2-oxazol-3-yl) phosphorothioate.^[1] Its structure is characterized by a central phosphorothioate group to which two ethyl groups and a 5-phenylisoxazole moiety are attached.

Table 1: Chemical Identifiers of **Isoxathion**

Identifier	Value
IUPAC Name	O,O-Diethyl O-(5-phenyl-1,2-oxazol-3-yl) phosphorothioate[1]
CAS Number	18854-01-8[1]
Molecular Formula	C ₁₃ H ₁₆ NO ₄ PS[1]
Molecular Weight	313.31 g/mol [1]
InChI	InChI=1S/C13H16NO4PS/c1-3-15-19(20,16-4-2)18-13-10-12(17-14-13)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3
InChIKey	SDMSCIWHRZJSRN-UHFFFAOYSA-N
SMILES	CCOP(=S)(OCC)Oc1cc(-c2ccccc2)on1
Synonyms	Karphos, SI-6711, E-48[2]

Physicochemical Properties

Isoxathion is a yellowish liquid with a characteristic odor.[1] A summary of its key physicochemical properties is provided in Table 2.

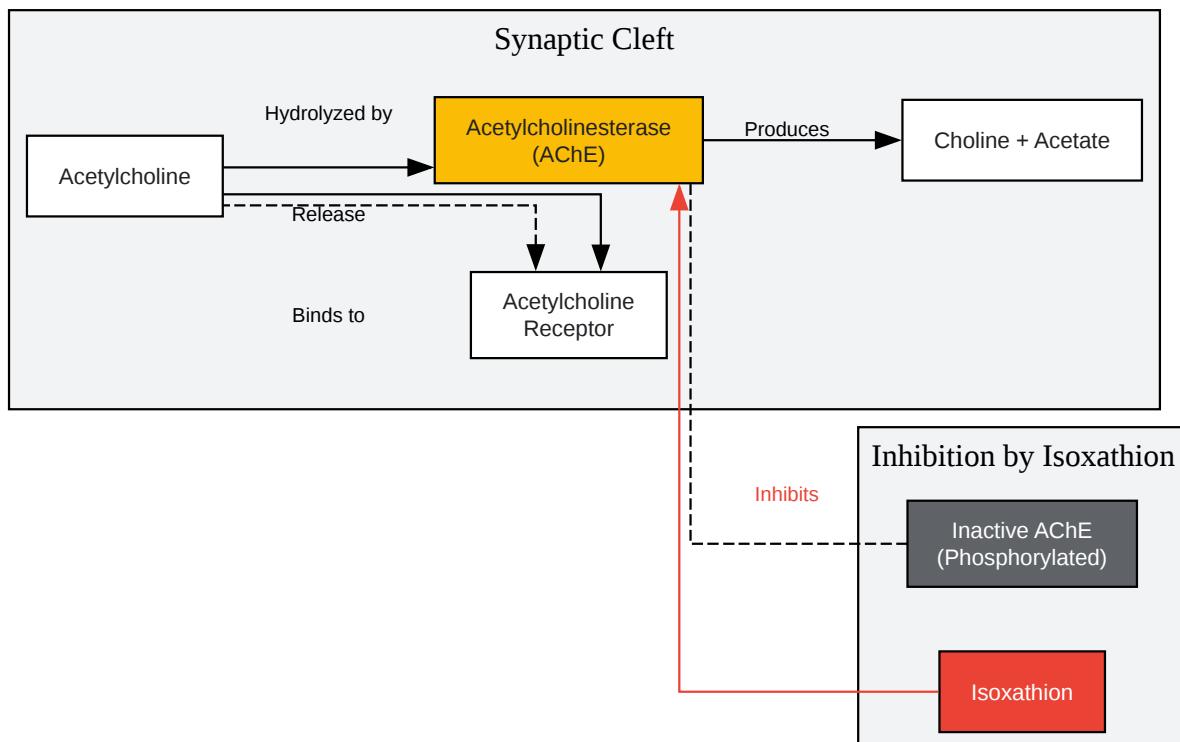
Table 2: Physicochemical Properties of **Isoxathion**

Property	Value	Reference
Appearance	Yellowish liquid	[1]
Boiling Point	160 °C at 0.15 mmHg	[1]
Melting Point	<25 °C	[3]
Vapor Pressure	2.22 x 10 ⁻⁶ mm Hg at 25 °C	[4]
Water Solubility	1.9 mg/L at 25 °C	[3]
Solubility in Organic Solvents	Readily soluble in most organic solvents. Slightly soluble in Chloroform and Methanol.	[1][3]
Octanol-Water Partition Coefficient (log K _{ow})	3.73 - 3.88	[1][5]
Density	1.258 g/cm ³	[3]
Flash Point	207.6 - 210 °C	[3][5]
Stability	Unstable to alkalis. Decomposes at 160 °C.	[1][3]

Mode of Action

As an organophosphate insecticide, the primary mode of action of **Isoxathion** is the inhibition of the enzyme acetylcholinesterase (AChE).^[2] AChE is a critical enzyme in the nervous system of both insects and mammals, responsible for the hydrolysis of the neurotransmitter acetylcholine.

The inhibition of AChE by **Isoxathion** leads to the accumulation of acetylcholine at the synaptic cleft, resulting in continuous nerve stimulation.^{[1][6]} This hyperexcitation of the nervous system causes symptoms such as convulsions, paralysis, and ultimately, the death of the insect.^[6] The organophosphorus group of **Isoxathion** phosphorylates the serine hydroxyl group in the active site of AChE, forming a stable, inactive enzyme complex.^[1]



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Figure 1: Mechanism of Acetylcholinesterase Inhibition by **Isoxathion**.

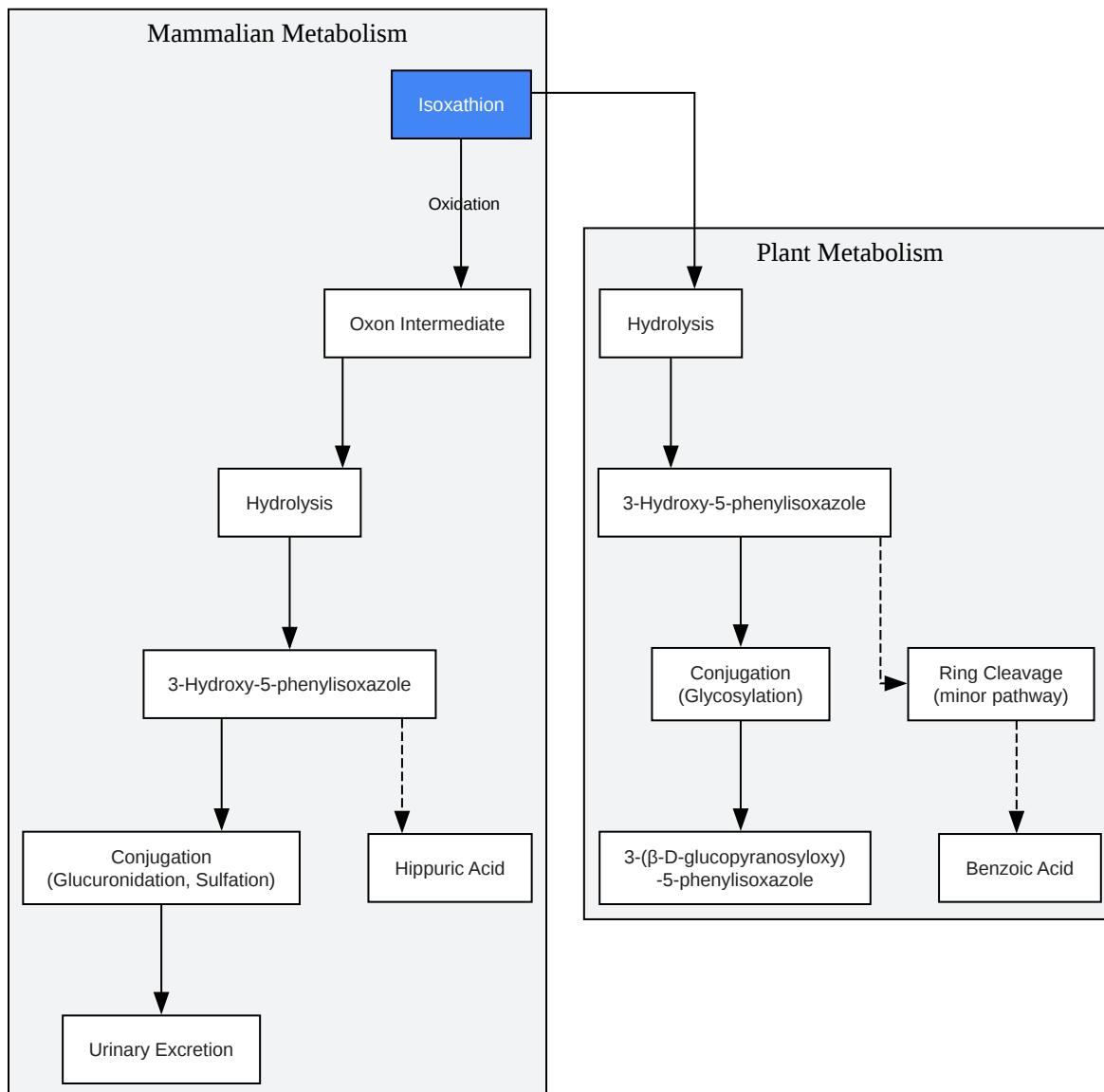
Metabolism

The metabolism of **Isoxathion** has been studied in both plants and mammals. The primary metabolic pathways involve hydrolysis and conjugation.

In mammals, such as rats, orally administered **Isoxathion** is rapidly absorbed and metabolized. [1][7][8] The principal route of metabolism is hydrolysis, likely proceeding through the formation of its oxon intermediate, to yield 3-hydroxy-5-phenylisoxazole.[3] This metabolite is then rapidly conjugated, primarily with glucuronic acid and sulfate, and excreted in the urine.[1][7] Other identified metabolites include hippuric acid.[1]

In plants, such as beans and cabbage, **Isoxathion** that penetrates the plant tissues is also hydrolyzed to 3-hydroxy-5-phenylisoxazole.[3] This intermediate is then quickly converted into

water-soluble conjugates, with 3-(β -D-glucopyranosyloxy)-5-phenylisoxazole being a major metabolite.^[3] A minor metabolic pathway involving the reductive cleavage of the isoxazole ring to form benzoic acid has also been observed.^[3]



[Click to download full resolution via product page](#)**Figure 2:** Metabolic Pathways of **Isoxathion** in Mammals and Plants.

Toxicological Profile

The toxicity of **Isoxathion** is primarily attributed to its inhibition of acetylcholinesterase.

Table 3: Acute and Chronic Toxicity of Isoxathion

Parameter	Value	Species	Reference
Acute Oral LD ₅₀	112 mg/kg	Rat	[2]
Acute Dermal LD ₅₀	>450 mg/kg	Rat	[2]
Acute Inhalation LC ₅₀ (4h)	1.5 mg/L	Rat	[2]
NOAEL (2-year chronic, dogs)	0.2 mg/kg bw/day	Dog	[5]
NOAEL (developmental, rabbits)	1.0 mg/kg bw/day	Rabbit	[5]
Acceptable Daily Intake (ADI)	0.002 mg/kg bw/day	Human	[5]
Acute Reference Dose (ARfD)	0.003 mg/kg bw	Human	[5]

Studies have shown that **Isoxathion** does not exhibit significant carcinogenicity, teratogenicity, or genotoxicity.^[5] The major adverse effect observed in toxicological studies is the inhibition of brain and red blood cell cholinesterase activity.^[5]

Experimental Protocols

Analytical Method: Gas Chromatography (GC)

The determination of **Isoxathion** residues in various matrices is commonly performed using gas chromatography.

Protocol for GC Analysis of Organophosphorus Pesticides:

- Sample Extraction:
 - For aqueous samples, perform a liquid-liquid extraction at a neutral pH using methylene chloride.
 - For solid samples, use Soxhlet extraction with a 1:1 mixture of hexane-acetone or methylene chloride-acetone.
- Cleanup (if necessary):
 - The extract may be cleaned up using techniques such as gel permeation chromatography (GPC) or solid-phase extraction (SPE) to remove interfering matrix components.
- GC Analysis:
 - Instrument: Gas chromatograph equipped with a flame photometric detector (FPD) or a nitrogen-phosphorus detector (NPD).
 - Column: A fused-silica capillary column suitable for organophosphorus pesticide analysis.
 - Injection: Inject a measured aliquot of the final extract into the GC.
 - Temperature Program: Optimize the oven temperature program to achieve good separation of the target analytes.
 - Detection: The FPD is highly selective for phosphorus- and sulfur-containing compounds, while the NPD is selective for nitrogen- and phosphorus-containing compounds.
- Quantification:
 - Prepare a calibration curve using standard solutions of **Isoxathion** of known concentrations.

- Quantify the amount of **Isoxathion** in the sample by comparing its peak area to the calibration curve.



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Figure 3: General Workflow for the GC Analysis of **Isoxathion**.

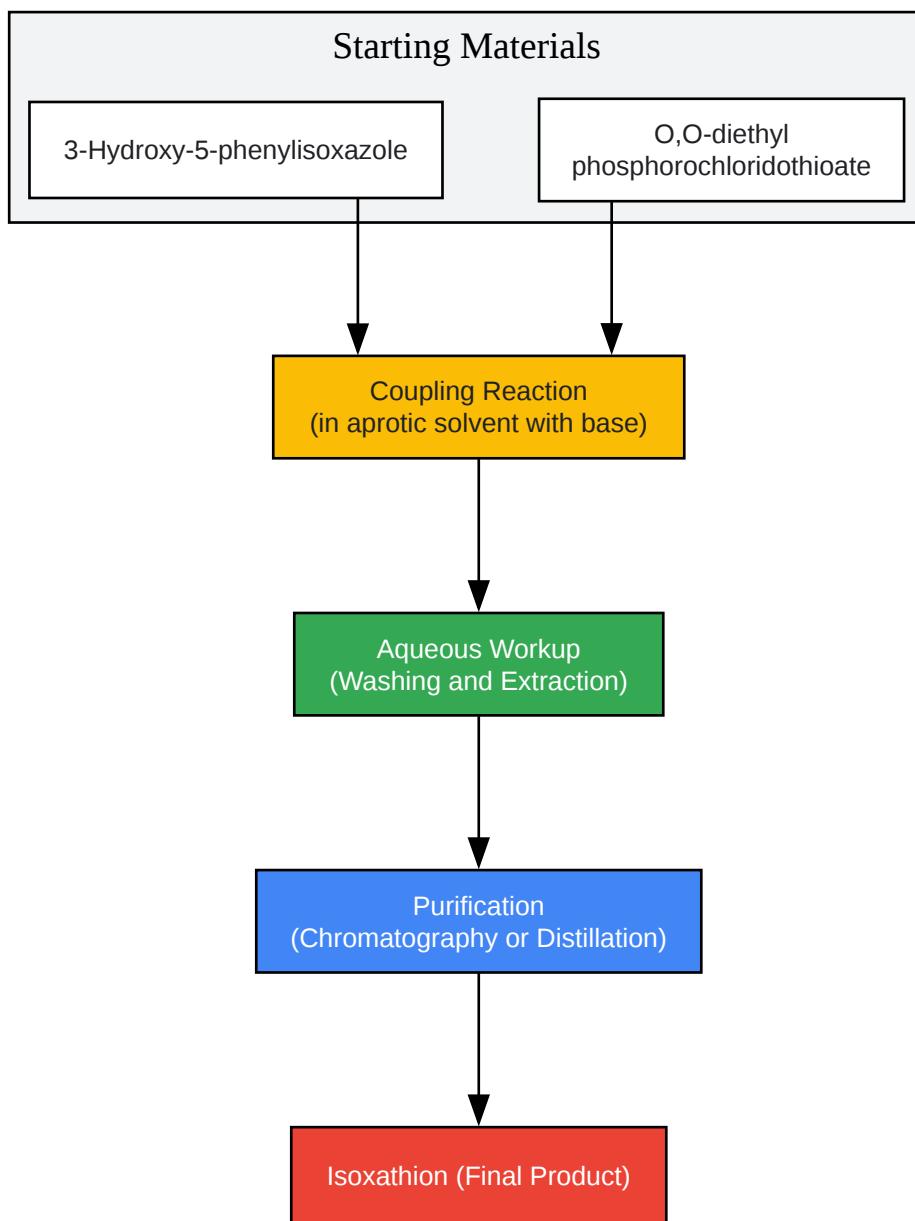
Synthesis of O,O-Diethyl O-(5-phenyl-1,2-oxazol-3-yl) phosphorothioate

The synthesis of **Isoxathion** involves the reaction of O,O-diethyl phosphorochloridothioate with 3-hydroxy-5-phenylisoxazole.

General Synthetic Protocol:

- Preparation of 3-hydroxy-5-phenylisoxazole: This intermediate can be synthesized through various methods, often involving the reaction of a β -keto ester with hydroxylamine.
- Synthesis of O,O-diethyl phosphorochloridothioate: This reagent is typically prepared by the chlorination of O,O-diethyl dithiophosphoric acid.
- Coupling Reaction:
 - In a suitable aprotic solvent (e.g., dioxane), dissolve 3-hydroxy-5-phenylisoxazole and a base (e.g., pyridine or triethylamine) to form the corresponding salt.
 - To this solution, add O,O-diethyl phosphorochloridothioate dropwise at a controlled temperature.
 - The reaction mixture is stirred for a specified period to allow for the completion of the reaction.
- Workup and Purification:

- The reaction mixture is typically washed with water and brine to remove salts and other water-soluble impurities.
- The organic layer is dried over an anhydrous salt (e.g., magnesium sulfate) and the solvent is removed under reduced pressure.
- The crude product is then purified by column chromatography or distillation to yield pure **Isoxathion**.



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Figure 4: Synthetic Pathway for **Isoxathion**.

Conclusion

This technical guide has provided a detailed examination of the chemical structure, properties, and biological interactions of **Isoxathion**. The data presented, including physicochemical properties, mode of action, metabolic pathways, and toxicological endpoints, offer a comprehensive resource for researchers and professionals in the fields of chemistry, toxicology, and drug development. The outlined experimental protocols for analysis and synthesis provide a foundation for further investigation and application of this organothiophosphate insecticide.

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